6-Chloro-5-hydroxynicotinic acid
Overview
Description
6-Chloro-5-hydroxynicotinic acid: is a derivative of nicotinic acid, characterized by the presence of a chlorine atom at the 6th position and a hydroxyl group at the 5th position on the pyridine ring.
Mechanism of Action
Target of Action
It has been used in the preparation of triorganotin compounds , suggesting that it may interact with tin-based compounds or enzymes that process them.
Mode of Action
Given its use in the preparation of triorganotin compounds , it’s plausible that it may undergo a reaction with these compounds, leading to changes in their structure or function
Biochemical Pathways
Nicotinic acid is a key component in the metabolism of food molecules and many other biological pathways .
Pharmacokinetics
The pharmacokinetics of hydroxycinnamic acids, a class of compounds structurally related to 6-chloro-5-hydroxynicotinic acid, have been studied . These studies could provide a basis for understanding the potential ADME properties of this compound.
Result of Action
Its use in the preparation of triorganotin compounds suggests that it may play a role in the synthesis of these compounds, which have various applications in organic chemistry .
Biochemical Analysis
Biochemical Properties
6-Chloro-5-hydroxynicotinic acid is involved in various biochemical reactions. It interacts with enzymes such as nicotinate dehydrogenase, which converts nicotinic acid into 6-hydroxynicotinic acid . The nature of these interactions involves the transfer of electrons, which is a common mechanism in biochemical reactions .
Cellular Effects
It is known that nicotinic acid and its derivatives can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, they can affect the production of reactive oxygen species (ROS), which play a role in cell signaling and homeostasis .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression . For example, it can interact with the enzyme nicotinate dehydrogenase, leading to the production of 6-hydroxynicotinic acid .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it can undergo degradation, leading to the formation of other compounds .
Metabolic Pathways
This pathway involves several enzymes and cofactors .
Transport and Distribution
It is known that similar compounds can interact with transporters or binding proteins, affecting their localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well known. Similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-hydroxynicotinic acid typically involves the chlorination of nicotinic acid followed by hydroxylation. One common method includes the use of phosphorus oxychloride (POCl3) for chlorination, followed by hydrolysis to introduce the hydroxyl group .
Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-5-hydroxynicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydroxylated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions include various hydroxylated and substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
Chemistry: 6-Chloro-5-hydroxynicotinic acid is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the synthesis of various heterocyclic compounds .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving nicotinic acid derivatives .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals .
Comparison with Similar Compounds
- 5-Chloro-6-hydroxynicotinic acid
- 6-Hydroxynicotinic acid
- 5-Chloronicotinic acid
Comparison: 6-Chloro-5-hydroxynicotinic acid is unique due to the specific positioning of the chlorine and hydroxyl groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound exhibits different reactivity and binding affinities, making it suitable for specialized applications .
Properties
IUPAC Name |
6-chloro-5-hydroxypyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-5-4(9)1-3(2-8-5)6(10)11/h1-2,9H,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPSGDNEIGPGEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601255739 | |
Record name | 6-Chloro-5-hydroxy-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601255739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211531-26-8 | |
Record name | 6-Chloro-5-hydroxy-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211531-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-5-hydroxy-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601255739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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